molecular formula C20H20BrN3O4 B11368216 2-(4-bromophenoxy)-N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-bromophenoxy)-N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11368216
M. Wt: 446.3 g/mol
InChI Key: IGGKTFZRHIMZDO-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a bromophenoxy group, a butoxyphenyl group, and an oxadiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate. This intermediate is then reacted with 4-butoxyphenyl hydrazine to form the hydrazone derivative. Finally, the hydrazone is cyclized to form the oxadiazole ring under specific reaction conditions, such as the presence of a dehydrating agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(4-bromophenoxy)-N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)ethanol
  • 4-(2-(2-(4-bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 1-naphthoate
  • 2,4’-dibromoacetophenone

Uniqueness

Compared to similar compounds, 2-(4-bromophenoxy)-N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the presence of both the bromophenoxy and butoxyphenyl groups, along with the oxadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C20H20BrN3O4

Molecular Weight

446.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C20H20BrN3O4/c1-2-3-12-26-16-8-4-14(5-9-16)19-20(24-28-23-19)22-18(25)13-27-17-10-6-15(21)7-11-17/h4-11H,2-3,12-13H2,1H3,(H,22,24,25)

InChI Key

IGGKTFZRHIMZDO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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